molecular formula C16H15NO2S B353001 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one CAS No. 104029-52-9

3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B353001
CAS No.: 104029-52-9
M. Wt: 285.4g/mol
InChI Key: CCJQOTFFLVAEDM-UHFFFAOYSA-N
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Description

3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one is a benzothiazole derivative known for its distinctive structure and broad spectrum of biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives typically involves the reaction of 2-aminobenzothiazole with various acyl chlorides in the presence of a base such as triethylamine. For example, 2-amino-6-chlorobenzothiazole can be reacted with acyl chloride in dioxane to yield the desired product . Another method involves the FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using similar reaction conditions as described above. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the purity and structural integrity of the synthesized compounds .

Chemical Reactions Analysis

Types of Reactions

3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens or alkylating agents for substitution reactions. The reaction conditions often involve specific temperatures and solvents to optimize the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one stands out due to its unique combination of anticancer, anti-inflammatory, and neuroprotective properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications .

Properties

IUPAC Name

3-(3-phenoxypropyl)-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c18-16-17(14-9-4-5-10-15(14)20-16)11-6-12-19-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJQOTFFLVAEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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